A Comprehensive Technical Guide to 1,1,1-Trifluoro-2-isocyanatoethane: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1,1,1-Trifluoro-2-isocyanatoethane: Synthesis, Properties, and Applications
Introduction
1,1,1-Trifluoro-2-isocyanatoethane, also known as 2,2,2-trifluoroethyl isocyanate, is a pivotal fluorinated building block in modern organic synthesis. Its strategic importance lies in the presence of the highly reactive isocyanate functional group coupled with the unique physicochemical properties imparted by the trifluoroethyl moiety. The trifluoromethyl group is a well-established bioisostere for ethyl or ethoxy groups in medicinal and agricultural chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
1,1,1-Trifluoro-2-isocyanatoethane is a clear, colorless oil.[1] Due to the high reactivity of the isocyanate group, it is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[1]
| Property | Value | Reference(s) |
| CAS Number | 371-92-6 | [1][2] |
| Molecular Formula | C₃H₂F₃NO | [1][2] |
| Molecular Weight | 125.05 g/mol | [1][2] |
| Appearance | Clear, colorless oil | [1] |
| Boiling Point | 89-91°C | [3] |
| Density | 1.61 g/cm³ | [3] |
| Refractive Index | 1.3037 | [3] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Synthesis Methodologies
The synthesis of 1,1,1-Trifluoro-2-isocyanatoethane can be effectively achieved through two primary pathways: the phosgenation of 2,2,2-trifluoroethylamine and the Curtius rearrangement of 3,3,3-trifluoropropionyl azide. The choice of method often depends on the availability of starting materials, scale, and safety considerations.
Phosgenation of 2,2,2-Trifluoroethylamine
The reaction of a primary amine with phosgene or a phosgene equivalent is a direct and common method for the synthesis of isocyanates. For laboratory-scale preparations, the use of triphosgene, a solid and safer alternative to gaseous phosgene, is preferred.
Causality of Experimental Choices: The reaction is typically run in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) to neutralize the HCl byproduct as it is formed, driving the reaction to completion and preventing the formation of the corresponding carbamoyl chloride and urea byproducts. Cooling the reaction mixture is crucial to control the exothermicity of the reaction and to minimize side reactions.
Experimental Protocol (Adapted from a similar procedure[2]):
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A three-necked round-bottomed flask equipped with a mechanical stirrer is charged with 2,2,2-trifluoroethylamine hydrochloride, dichloromethane, and a saturated aqueous solution of sodium bicarbonate.
-
The biphasic mixture is cooled to 0°C in an ice bath with vigorous stirring.
-
Triphosgene (0.33 equivalents) is added portion-wise, ensuring the temperature remains below 5°C.
-
The reaction mixture is stirred vigorously at 0°C for 30 minutes after the addition is complete.
-
The mixture is then transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted with additional portions of dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure 1,1,1-trifluoro-2-isocyanatoethane.
Curtius Rearrangement of 3,3,3-Trifluoropropionyl Azide
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. This method is particularly useful as it proceeds with retention of configuration and is tolerant of a wide range of functional groups.[4]
Causality of Experimental Choices: The synthesis begins with the conversion of 3,3,3-trifluoropropionic acid or its corresponding acyl chloride to the acyl azide. Sodium azide is a common and effective azide source. The subsequent rearrangement is typically performed in an inert, high-boiling solvent to allow for the safe evolution of nitrogen gas and to trap the resulting isocyanate if desired.
Experimental Protocol:
-
Preparation of 3,3,3-Trifluoropropionyl Azide: To a solution of 3,3,3-trifluoropropionyl chloride in a suitable inert solvent such as acetone, sodium azide is added portion-wise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted.
-
Curtius Rearrangement: The crude 3,3,3-trifluoropropionyl azide is dissolved in a high-boiling inert solvent like toluene. The solution is heated to reflux, at which point the acyl azide smoothly rearranges to the isocyanate with the evolution of nitrogen gas.
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Purification: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is removed by distillation. The resulting 1,1,1-trifluoro-2-isocyanatoethane is then purified by vacuum distillation.
Reactivity and Synthetic Applications
The synthetic utility of 1,1,1-trifluoro-2-isocyanatoethane stems from the high electrophilicity of the central carbon atom in the isocyanate group, making it susceptible to attack by a wide range of nucleophiles.
General Reactivity with Nucleophiles
The primary reactions of isocyanates involve the addition of nucleophiles containing an active hydrogen atom, such as amines, alcohols, and water, to form substituted ureas, carbamates (urethanes), and carbamic acids (which typically decarboxylate to amines), respectively.
Applications in Bioactive Molecule Synthesis
1,1,1-Trifluoro-2-isocyanatoethane is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used to prepare PDE5 inhibitors for erectile dysfunction and to synthesize indazolyl glucocorticoid receptor partial agonists.[5] The incorporation of the trifluoroethyl group can significantly enhance the biological activity and pharmacokinetic profile of the target molecules.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution. All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is necessary.
-
Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a refrigerator (2-8°C) under an inert atmosphere.[1]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
- Onys'ko, P. et al. (2015).
- Tsai, J. H., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
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Pharmaffiliates. (n.d.). 2,2,2-Trifluoroethyl Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). EP0712826A1 - 1,1,1-Trifluoroethane synthesis using a supported lewis acid.
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Retrieved from [Link]
- Google Patents. (n.d.). WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
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- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
